molecular formula C13H18N2O6 B3321744 N-Benzyl 2-amino-3-methoxypropionamide monooxalate CAS No. 1379592-19-4

N-Benzyl 2-amino-3-methoxypropionamide monooxalate

Cat. No.: B3321744
CAS No.: 1379592-19-4
M. Wt: 298.29 g/mol
InChI Key: ZCPKKSKWHPFXJW-UHFFFAOYSA-N
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Description

N-Benzyl 2-amino-3-methoxypropionamide monooxalate ( 1379592-19-4), also known pharmacopoeially as Lacosamide Related Compound D, is a high-purity chemical reference standard essential for pharmaceutical research and development . With a molecular formula of C11H16N2O2 · C2H2O4 and a molecular weight of 298.29 g/mol, this thoroughly characterized compound serves a critical role in the analysis of the antiepileptic drug Lacosamide . Its primary research application is as a specified impurity and metabolite in the quality control and regulatory compliance testing of Lacosamide drug substances and products . It meets the strict analytical standards of major regulatory bodies such as the USP, EMA, JP, and BP, making it a vital component for Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production batch control . The compound is supplied with a detailed Structure Elucidation Report (SER) to ensure data integrity and reliability for a variety of analytical uses, including method development and validation . The free base form of this molecule, (R)-2-amino-N-benzyl-3-methoxypropionamide ( 196601-69-1), is also a key chiral synthetic intermediate in the enantioselective synthesis of Lacosamide itself, highlighting its significance in process chemistry beyond its role as an analytical standard . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-N-benzyl-3-methoxypropanamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.C2H2O4/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,10H,7-8,12H2,1H3,(H,13,14);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPKKSKWHPFXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379592-19-4
Record name 2-Amino-N-benzyl-3-methoxypropanamide oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379592194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYL 2-AMINO-3-METHOXYPROPIONAMIDE MONOOXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7VH4H6FVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl 2-amino-3-methoxypropionamide monooxalate typically involves the reaction of benzylamine with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl 2-amino-3-methoxypropionamide monooxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of benzylamine or methoxypropylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl 2-amino-3-methoxypropionamide monooxalate is primarily recognized for its role as a precursor in the synthesis of lacosamide, an anticonvulsant drug used to treat partial-onset seizures and diabetic neuropathic pain. The compound serves as an important intermediate in dynamic kinetic resolution processes that enhance the enantiomeric purity of lacosamide, which is crucial for its therapeutic efficacy .

Case Study: Synthesis of Lacosamide

A notable study outlines a method for the preparation of lacosamide from N-benzyl 2-amino-3-methoxypropionamide. The process involves:

  • Dynamic Kinetic Resolution : Utilizing a racemisation promoter to convert unreacted enantiomers back into a racemic mixture, facilitating further selective acylation.
  • Enantiomeric Excess : Achieving enantiomeric excess greater than 90%, which is essential for the production of high-purity lacosamide .

Pharmaceutical Applications

The primary application of this compound lies in its use as a reference standard in pharmaceutical research and development. Researchers utilize this compound to ensure the quality and consistency of lacosamide formulations. Its role as a USP-related compound underscores its importance in regulatory compliance and quality assurance processes within the pharmaceutical industry .

Research Applications

In addition to its pharmaceutical significance, this compound is employed in various research contexts:

  • Analytical Chemistry : Used as a reference standard for analytical methods such as HPLC (High Performance Liquid Chromatography) to quantify and characterize related compounds in drug formulations.
  • Synthetic Chemistry : Acts as a building block for synthesizing other bioactive compounds, thereby expanding its utility beyond lacosamide .

Mechanism of Action

The mechanism of action of N-Benzyl 2-amino-3-methoxypropionamide monooxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl 2-amino-3-methoxypropionamide
  • N-Benzyl 2-amino-3-methoxypropionamide hydrochloride
  • N-Benzyl 2-amino-3-methoxypropionamide acetate

Uniqueness

N-Benzyl 2-amino-3-methoxypropionamide monooxalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are required.

Biological Activity

N-Benzyl 2-amino-3-methoxypropionamide monooxalate, commonly associated with the compound lacosamide, is a significant molecule in pharmacology, particularly in the treatment of epilepsy and neuropathic pain. This article delves into its biological activity, mechanisms of action, synthesis methods, and research findings, supported by data tables and case studies.

  • Molecular Formula : C13H18N2O6
  • CAS Number : 1379592-19-4
  • Molecular Weight : 290.30 g/mol

The compound is characterized by its amide functional group and a methoxy substituent, which contribute to its biological activity.

This compound exhibits its pharmacological effects primarily through the following mechanisms:

  • Sodium Channel Modulation : It enhances sodium channel slow inactivation without affecting fast inactivation, which helps normalize neuronal excitability and reduces hyperexcitability associated with seizures .
  • CRMP-2 Modulation : The compound interacts with collapsing response mediator protein 2 (CRMP-2), which plays a crucial role in neuronal signaling and plasticity .

Therapeutic Applications

This compound is primarily indicated for:

  • Partial-Onset Seizures : It serves as an adjunctive treatment for patients with drug-resistant epilepsy.
  • Neuropathic Pain : The compound has shown efficacy in managing diabetic neuropathic pain, providing relief where traditional analgesics may fail .

Case Studies

  • Efficacy in Epilepsy :
    A clinical trial involving patients with partial-onset seizures demonstrated that those treated with lacosamide experienced a significant reduction in seizure frequency compared to placebo groups. The study highlighted the compound's favorable safety profile and tolerability .
  • Neuropathic Pain Management :
    In another study focusing on diabetic neuropathy, participants reported improved pain scores and quality of life measures when treated with this compound. The results suggest its potential as a first-line treatment option for neuropathic pain .

Data Table: Efficacy of this compound

Study TypeConditionTreatment DurationOutcome MeasureResults
Clinical TrialEpilepsy12 weeksSeizure frequency30% reduction in seizure frequency vs placebo
Clinical TrialDiabetic Neuropathy8 weeksPain score (0-10 scale)Mean pain score reduction from 8 to 4

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Chemoenzymatic Synthesis :
    Utilizing enzymes such as Novozyme 435 for high enantiomeric purity. This method allows for selective acylation while minimizing side reactions .
  • Dynamic Kinetic Resolution :
    This process involves racemization of the undesired enantiomer during synthesis, allowing for efficient production of the desired (R)-enantiomer without extensive purification steps .

Data Table: Synthesis Yields Using Different Methods

Synthesis MethodYield (%)Enantiomeric Excess (%)
Chemoenzymatic Synthesis88.6>90
Dynamic Kinetic Resolution93.6>95

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-Benzyl 2-amino-3-methoxypropionamide monooxalate in academic laboratories?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., dichloromethane or acetonitrile for solubility), and temperature control. Use statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, vary parameters like molar ratios of starting materials (e.g., benzyl-protected amines) and reaction time systematically . Ensure purity by employing column chromatography or recrystallization, and validate intermediates via 1^1H NMR and LC-MS. Hazard analysis for reagents (e.g., handling mutagenic intermediates) must precede scale-up .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Monitor hydrolytic stability by exposing the compound to controlled humidity (e.g., 40–80% RH) and analyzing degradation products via HPLC. Long-term stability requires periodic sampling over 6–12 months under inert (N2_2) and ambient conditions, with spectroscopic validation (FTIR, 13^{13}C NMR) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • 2D NMR (COSY, HSQC) to resolve stereochemistry and verify methoxypropionamide linkage.
  • X-ray crystallography for absolute configuration determination, if crystalline.
  • HPLC-PDA to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or co-crystals of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to predict electronic properties and reactivity. Molecular docking studies can identify potential biological targets (e.g., enzyme binding sites). Pair with machine learning (ML) models trained on reaction databases to predict optimal co-crystal formers (e.g., oxalic acid derivatives) . Validate predictions experimentally via slurry crystallization and PXRD .

Q. What strategies resolve contradictions in solubility data reported for this compound across different solvents?

  • Methodological Answer : Employ a phased approach:

Replicate literature procedures using standardized solvent grades (HPLC-grade) and controlled temperatures.

Use Hansen solubility parameters to correlate solvent polarity with experimental solubility.

Apply Chevron plots to identify outliers in data collection (e.g., impurities, hygroscopicity).

Publish discrepancies with raw data transparency to guide future studies .

Q. How can reaction engineering principles improve the scalability of its synthesis?

  • Methodological Answer : Design a continuous-flow reactor to enhance mixing and heat transfer, critical for exothermic amidation steps. Use membrane separation (e.g., nanofiltration) for in-line purification, reducing solvent waste. Computational fluid dynamics (CFD) simulations can optimize reactor geometry, while PAT (Process Analytical Technology) tools (e.g., inline FTIR) monitor reaction progress in real time .

Q. What advanced methodologies assess the mutagenic potential of this compound and its intermediates?

  • Methodological Answer :

  • Ames II assay with Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations.
  • In vitro micronucleus test in human lymphocytes for clastogenicity.
  • Compare results to structurally similar anomeric amides (e.g., benzyl chloride derivatives) for risk benchmarking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzyl 2-amino-3-methoxypropionamide monooxalate
Reactant of Route 2
N-Benzyl 2-amino-3-methoxypropionamide monooxalate

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